molecular formula C9H14OS B13948505 2-tert-Butoxy-5-methylthiophene CAS No. 54461-04-0

2-tert-Butoxy-5-methylthiophene

Cat. No.: B13948505
CAS No.: 54461-04-0
M. Wt: 170.27 g/mol
InChI Key: WTHDLUXICDBPCQ-UHFFFAOYSA-N
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Description

2-tert-Butoxy-5-methylthiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxy-5-methylthiophene typically involves the alkylation of thiophene derivatives. One common method includes the reaction of 2-methylthiophene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the tert-butoxy group. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to achieve high production rates and product quality.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butoxy-5-methylthiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into thiol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the thiophene ring, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-tert-Butoxy-5-methylthiophene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-tert-Butoxy-5-methylthiophene involves its interaction with specific molecular targets and pathways. The tert-butoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The methylthiophene moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on the molecular targets and pathways are ongoing to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butoxy-5-ethylthiophene
  • 2-tert-Butoxy-5-propylthiophene
  • 2-tert-Butoxy-5-butylthiophene

Uniqueness

2-tert-Butoxy-5-methylthiophene is unique due to its specific substituents, which confer distinct chemical and physical properties. The tert-butoxy group provides steric hindrance and increased stability, while the methyl group influences the compound’s reactivity and interactions with other molecules. These features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

54461-04-0

Molecular Formula

C9H14OS

Molecular Weight

170.27 g/mol

IUPAC Name

2-methyl-5-[(2-methylpropan-2-yl)oxy]thiophene

InChI

InChI=1S/C9H14OS/c1-7-5-6-8(11-7)10-9(2,3)4/h5-6H,1-4H3

InChI Key

WTHDLUXICDBPCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)OC(C)(C)C

Origin of Product

United States

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